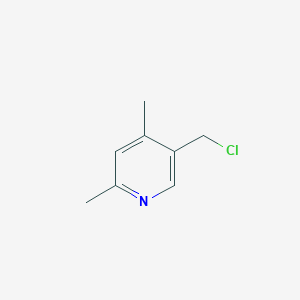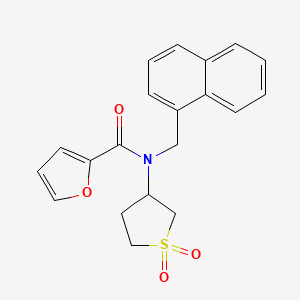
1,2-Ethanediamine, N2,N2-diethyl-1-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N2,N2-diethyl-1-(4-fluorophenyl)- is an organic compound with a complex structure It is a derivative of ethanediamine, where the hydrogen atoms are substituted with diethyl and 4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N2,N2-diethyl-1-(4-fluorophenyl)- typically involves the reaction of 1,2-ethanediamine with diethylamine and 4-fluorobenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N2,N2-diethyl-1-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated compounds, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
1,2-Ethanediamine, N2,N2-diethyl-1-(4-fluorophenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N2,N2-diethyl-1-(4-fluorophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: A simpler derivative without the 4-fluorophenyl group.
1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Another derivative with different substituents, leading to distinct chemical properties.
Uniqueness
1,2-Ethanediamine, N2,N2-diethyl-1-(4-fluorophenyl)- is unique due to the presence of both diethyl and 4-fluorophenyl groups, which confer specific chemical and biological properties not found in simpler derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
927996-56-3 |
|---|---|
Molecular Formula |
C12H19FN2 |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
N',N'-diethyl-1-(4-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H19FN2/c1-3-15(4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,14H2,1-2H3 |
InChI Key |
PXCYKTJPNULJLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124734.png)
![3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124740.png)

![N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B12124753.png)

![Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124760.png)
![[(4-Chlorophenyl)sulfonyl]methylnaphthylamine](/img/structure/B12124761.png)

![[1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl-](/img/structure/B12124788.png)




